2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]ACETAMIDE is a complex organic compound with a unique structure that includes multiple quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, followed by functionalization to introduce the dimethoxy and methyl groups, and finally, the coupling of the two quinazolinone units via an ethyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, this compound could be investigated for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound’s unique properties might make it useful in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which 2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]ACETAMIDE exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4-oxo-3,4-dihydroquinazoline, share structural similarities but may differ in their functional groups and overall properties.
Dimethoxyquinazoline Compounds: These compounds have similar dimethoxy substitutions, which can influence their chemical reactivity and biological activity.
Uniqueness
What sets 2-(6,7-DIMETHOXY-2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-[2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ETHYL]ACETAMIDE apart is its dual quinazolinone structure linked by an ethyl chain, which may confer unique properties in terms of stability, reactivity, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C23H23N5O5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H23N5O5/c1-14-26-18-11-20(33-3)19(32-2)10-16(18)23(31)28(14)12-21(29)24-8-9-27-13-25-17-7-5-4-6-15(17)22(27)30/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,24,29) |
InChI Key |
KPVAEADGULROSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCN3C=NC4=CC=CC=C4C3=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.